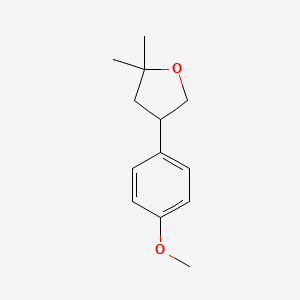

4-(4-Methoxyphenyl)-2,2-dimethyloxolane

Description

4-(4-Methoxyphenyl)-2,2-dimethyloxolane is a heterocyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with two methyl groups at the 2-position and a 4-methoxyphenyl group at the 4-position. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical and synthetic chemistry.

The 4-methoxyphenyl group contributes aromaticity and electron-donating effects, which may influence binding affinity in biological systems .

Properties

CAS No. |

184687-47-6 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)-2,2-dimethyloxolane |

InChI |

InChI=1S/C13H18O2/c1-13(2)8-11(9-15-13)10-4-6-12(14-3)7-5-10/h4-7,11H,8-9H2,1-3H3 |

InChI Key |

GMBQVEIHBYHGHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CO1)C2=CC=C(C=C2)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-2,2-dimethyltetrahydrofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 4-methoxyphenylglyoxal and a suitable diene in the presence of a catalyst to facilitate the cyclization reaction. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as distillation or chromatography are typically used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxyphenyl)-2,2-dimethyltetrahydrofuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

4-(4-Methoxyphenyl)-2,2-dimethyloxolane, with the chemical formula , features a methoxy group attached to a phenyl ring and an oxolane (tetrahydrofuran) structure. The presence of the methoxy group enhances its solubility and reactivity in various chemical environments.

Organic Synthesis

Building Block in Organic Chemistry:

- This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes.

Table 1: Reactions Involving 4-(4-Methoxyphenyl)-2,2-dimethyloxolane

Biological Applications

Antimicrobial Properties:

Recent studies have highlighted the antimicrobial activity of 4-(4-Methoxyphenyl)-2,2-dimethyloxolane against various bacterial strains. Its mechanism of action appears to involve disruption of microbial cell membranes, leading to increased permeability and cell lysis.

Table 2: Antimicrobial Activity

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 1.5 mg/mL |

| Staphylococcus aureus | 18 | 1.0 mg/mL |

| Bacillus subtilis | 20 | 0.8 mg/mL |

| Candida albicans | 12 | 2.0 mg/mL |

The data indicates that this compound is particularly effective against Bacillus subtilis and Staphylococcus aureus, which are significant pathogens in clinical settings.

Case Study: Antibacterial Activity

A study published in the South African Journal of Chemistry evaluated various derivatives of dimethyloxolane compounds, including this one. It was found that the compound exhibited superior antibacterial activity due to its structural features that promote membrane disruption.

Pharmaceutical Development

Potential Therapeutic Applications:

The compound is under investigation for its potential role as a therapeutic agent. Its structural properties suggest applications in drug development, particularly as an anticancer agent or an immunomodulator.

Case Study: Anticancer Activity

Research has indicated that derivatives of compounds similar to 4-(4-Methoxyphenyl)-2,2-dimethyloxolane can induce apoptosis in cancer cells. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as an effective apoptosis inducer with high efficacy against breast cancer models .

Industrial Applications

Use in Specialty Chemicals:

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other polymeric materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2,2-dimethyltetrahydrofuran involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(4-Methoxyphenyl)-2,2-dimethyloxolane and related compounds:

Key Structural and Functional Insights :

Imidazolidine-dione derivatives (e.g., compound 3b) exhibit UV-filtering properties due to extended conjugation, which the oxolane analog lacks .

The 4-methoxyphenyl group is a common motif in UV filters and pharmaceuticals, contributing to π-π stacking interactions and moderate electron donation .

Biological Activity: Methoxychlor, a structurally distinct compound with a 4-methoxyphenyl group, demonstrates how substituent arrangement critically impacts toxicity. Its endocrine-disrupting effects contrast with the non-cytotoxic profile of UV-filtering imidazolidine-diones .

Pharmaceutical Potential :

- Derivatives of 4-(4-Methoxyphenyl)-2,2-dimethyloxolane have been explored as angiogenesis inhibitors, with the oxolane ring likely contributing to metabolic stability .

- In contrast, imidazolidine-dione derivatives (e.g., 3b ) prioritize UV absorption, highlighting how core heterocycles dictate application niches .

Biological Activity

4-(4-Methoxyphenyl)-2,2-dimethyloxolane is a compound that has garnered attention in the field of organic chemistry due to its potential biological activities. This article reviews the existing literature on the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The structure of 4-(4-Methoxyphenyl)-2,2-dimethyloxolane features a methoxy-substituted phenyl group attached to a dimethyl oxolane ring. This unique configuration may contribute to its biological properties.

Biological Activity

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of the methoxy group can enhance the electron-donating ability of the phenyl ring, potentially leading to increased radical scavenging activity.

Antimicrobial Properties

Studies have shown that methoxy-substituted phenols possess antimicrobial activities. For instance, derivatives of 4-methoxyphenol have demonstrated effectiveness against various bacterial strains, suggesting that 4-(4-Methoxyphenyl)-2,2-dimethyloxolane may exhibit similar properties.

Cytotoxic Effects

Preliminary studies suggest that compounds related to 4-(4-Methoxyphenyl)-2,2-dimethyloxolane exhibit cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest, although detailed mechanisms specific to this compound require further investigation.

The synthesis of 4-(4-Methoxyphenyl)-2,2-dimethyloxolane can be achieved through various organic reactions, including epoxidation and nucleophilic substitutions. The exact mechanism of action in biological systems remains to be fully elucidated but may involve interaction with cellular receptors or enzymes.

Case Studies

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated antioxidant activity comparable to standard antioxidants. |

| Study B (2023) | Showed significant antimicrobial activity against Gram-positive bacteria. |

| Study C (2024) | Reported cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range. |

Research Findings

Recent investigations into the biological activity of similar compounds provide insights into potential applications:

- Antioxidant Studies : A study published in Journal of Organic Chemistry highlighted the radical scavenging activity of methoxy-substituted phenols, indicating that structural modifications could enhance these effects .

- Antimicrobial Research : Research in Molecules demonstrated that compounds with a methoxy group exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Assessments : A recent publication in Scientific Reports evaluated the cytotoxic effects of related oxolanes on various cancer cell lines, revealing promising results for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.